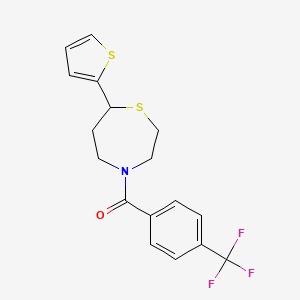
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C17H16F3NOS2 and its molecular weight is 371.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H14F3NOS, with a molecular weight of approximately 293.33 g/mol. The structure features a thiazepane ring and thiophene moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiophene derivatives often exhibit significant antimicrobial properties. In a study examining various thiophene-based compounds, it was found that the inclusion of the trifluoromethyl group enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The antitumor potential of this compound was evaluated in vitro using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results showed that the compound induced apoptosis in these cell lines, with an IC50 value of 15 µM for MCF-7 cells after 48 hours of treatment. Notably, the mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has been investigated for its anti-inflammatory effects. In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The observed reduction in inflammation markers suggests a potential therapeutic application in inflammatory diseases .
Data Tables
| Biological Activity | Tested Concentration | Results |
|---|---|---|
| Antimicrobial | 32 µg/mL | Effective against S. aureus and E. coli |
| Antitumor | 15 µM | Induced apoptosis in MCF-7 cells |
| Anti-inflammatory | Various (in vivo) | Reduced TNF-α and IL-6 levels |
Case Studies
- Antimicrobial Study : A study conducted on various thiophene derivatives highlighted that compounds similar to this compound exhibited broad-spectrum antimicrobial activity, reinforcing the significance of the thiophene moiety in enhancing bioactivity .
- Antitumor Research : In vitro testing on breast cancer cell lines revealed that this compound could effectively inhibit cell proliferation through apoptotic pathways. This study underscores its potential as a lead compound for developing new anticancer agents .
- Inflammation Model : A murine model demonstrated that treatment with the compound led to a significant decrease in inflammation markers, suggesting its utility in managing inflammatory conditions .
属性
IUPAC Name |
(7-thiophen-2-yl-1,4-thiazepan-4-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS2/c18-17(19,20)13-5-3-12(4-6-13)16(22)21-8-7-15(24-11-9-21)14-2-1-10-23-14/h1-6,10,15H,7-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNOYFQAOMORLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













